2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide” is part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds have been identified as potent and selective GIRK1/2 activators .
Synthesis Analysis
The synthesis of these compounds involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and have shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a 1,1-dioxidotetrahydrothiophen-3-yl group and a phenethyl group attached to a tetrahydrocyclopenta[c]pyrazole-3-carboxamide core .Scientific Research Applications
1. Synthesis and Characterization
- A study by Kumara et al. (2018) involved synthesizing and characterizing novel pyrazole derivatives, focusing on their structural features like crystal system, conformation, and molecular interactions. This research is crucial in understanding the fundamental properties and potential applications of compounds like 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide (Kumara et al., 2018).
2. Antibacterial Activity
- Palkar et al. (2017) designed and synthesized novel analogs of pyrazole derivatives, assessing their antibacterial activity. This research indicates the potential use of these compounds in developing new antibacterial agents (Palkar et al., 2017).
3. Antitumor Properties
- Stevens et al. (1984) explored the synthesis and chemistry of imidazotetrazines, a class of compounds including pyrazole derivatives, for their antitumor activity. This study suggests the potential use of these compounds in cancer treatment (Stevens et al., 1984).
4. Nonlinear Optical Properties
- Yıldırım et al. (2005) conducted experimental and theoretical studies on functionalization reactions of pyrazole derivatives, evaluating their nonlinear optical properties. This research highlights the potential of these compounds in optical and electronic applications (Yıldırım et al., 2005).
5. Molecular Docking and Drug Design
- Rani et al. (2017) synthesized novel tetrahydroimidazo[1,2-a]pyrimidine derivatives, including pyrazole analogs, and conducted molecular docking studies. This suggests the application of these compounds in drug design and development (Rani et al., 2017).
6. Molecular Interaction Studies
- Shim et al. (2002) investigated the molecular interaction of pyrazole derivatives with cannabinoid receptors, providing insights into the receptor-ligand interactions and aiding in drug discovery (Shim et al., 2002).
Mechanism of Action
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-19(20-11-9-14-5-2-1-3-6-14)18-16-7-4-8-17(16)21-22(18)15-10-12-26(24,25)13-15/h1-3,5-6,15H,4,7-13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOPRACFQVXCFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.